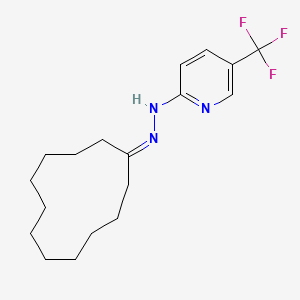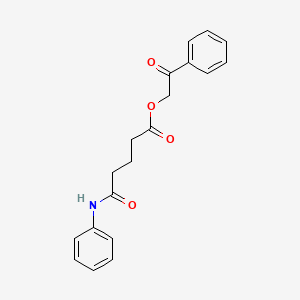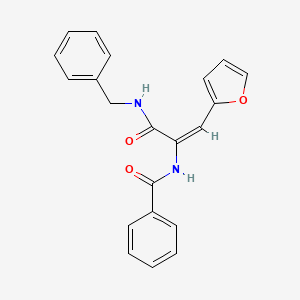![molecular formula C22H14Br3N5O2 B11100100 1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11100100.png)
1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenyl groups, bromine atoms, and a hydroxyl group, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
The synthesis of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of phenyl groups and the tribromo-hydroxyphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, bromine, and phenyl-substituted compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Chemical Reactions Analysis
1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Scientific Research Applications
1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block for various pharmaceuticals.
1,2,4-Triazole: Widely used in the synthesis of antifungal agents and other bioactive molecules.
Pyrazole: Another five-membered heterocycle with applications in medicinal chemistry and agrochemicals.
The uniqueness of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14Br3N5O2 |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
1,5-diphenyl-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H14Br3N5O2/c23-16-11-17(24)19(31)18(25)15(16)12-26-28-22(32)20-27-21(13-7-3-1-4-8-13)30(29-20)14-9-5-2-6-10-14/h1-12,31H,(H,28,32)/b26-12+ |
InChI Key |
ZPQCREDQKPNIAT-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=C(C=C4Br)Br)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=C(C(=C(C=C4Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]](/img/structure/B11100023.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2-chlorophenyl)methyl]piperidine](/img/structure/B11100027.png)

![[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11100046.png)
![N'-{(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene}isonicotinohydrazide](/img/structure/B11100049.png)

![4-[Benzyl(2-chlorobenzyl)amino]-2,5,6-trichloropyridine-3-carbonitrile](/img/structure/B11100062.png)
![1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11100079.png)


![2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11100106.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11100108.png)
![2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11100112.png)
